Methyl 3-chloro-4-methyl-5-nitrobenzoate

Physicochemical Property Lipophilicity ADME Prediction

Procure Methyl 3-chloro-4-methyl-5-nitrobenzoate (CAS 1057652-84-2) to ensure exact regioisomer alignment with patented routes CN-113004252-A and US-2010298324-A1. Its 3-chloro-4-methyl-5-nitro substitution pattern cannot be replicated by isomers—using analogs yields incorrect regioisomers and inactive compounds. With a distinct cLogP of ~2.9, it also serves as an HPLC probe for nitrobenzoate impurity profiling. Secure this critical intermediate for your SAR and medicinal chemistry campaigns.

Molecular Formula C9H8ClNO4
Molecular Weight 229.62 g/mol
CAS No. 1057652-84-2
Cat. No. B3209065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-4-methyl-5-nitrobenzoate
CAS1057652-84-2
Molecular FormulaC9H8ClNO4
Molecular Weight229.62 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Cl)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C9H8ClNO4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3
InChIKeyZBLLUDZWJWIWIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-chloro-4-methyl-5-nitrobenzoate (CAS 1057652-84-2): Key Physicochemical and Procurement Specifications for Chemical Sourcing


Methyl 3-chloro-4-methyl-5-nitrobenzoate (CAS 1057652-84-2) is a polysubstituted aromatic ester belonging to the nitrobenzoate class, with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 g/mol . It is characterized by the concurrent presence of a chloro group at the 3-position, a methyl group at the 4-position, and a nitro group at the 5-position on the benzoate ring, a substitution pattern that defines its chemical reactivity and utility as a versatile synthetic intermediate .

Why Methyl 3-chloro-4-methyl-5-nitrobenzoate Cannot Be Replaced by Common Nitrobenzoate Analogs in Precision Synthesis


The specific 3-chloro-4-methyl-5-nitro substitution pattern of Methyl 3-chloro-4-methyl-5-nitrobenzoate creates a unique steric and electronic environment that cannot be replicated by other nitrobenzoate isomers or analogs lacking this precise functional group arrangement. For example, the ortho-methyl group adjacent to the meta-chloro and para-nitro groups significantly alters both the compound's lipophilicity and its regioselective reactivity in nucleophilic aromatic substitution and reduction reactions compared to analogs such as Methyl 4-methyl-3-nitrobenzoate or Methyl 3-chloro-5-nitrobenzoate . This specificity is critical when this compound is employed as a key building block in the synthesis of more complex molecules where the exact spatial arrangement of substituents dictates downstream chemical transformations and biological activity .

Quantitative Differentiation: Methyl 3-chloro-4-methyl-5-nitrobenzoate vs. Structural Analogs


Lipophilicity (LogP) Comparison: Impact on Chromatographic Behavior and Bioavailability Prediction

Methyl 3-chloro-4-methyl-5-nitrobenzoate exhibits a higher calculated LogP (2.6 to 2.9) compared to Methyl 4-methyl-3-nitrobenzoate (LogP ~2.2) , indicating greater lipophilicity. This difference is attributed to the presence of the chloro substituent, which increases hydrophobicity relative to the non-chlorinated analog. This higher LogP value suggests altered retention times in reverse-phase HPLC and potentially different membrane permeability characteristics in biological assays .

Physicochemical Property Lipophilicity ADME Prediction Chromatography

Purity Specifications and Vendor Sourcing: Comparative Analysis of Commercial Availability

Commercially, Methyl 3-chloro-4-methyl-5-nitrobenzoate is available with a minimum purity of 95% to 98% from multiple suppliers, including BOC Sciences, AKSci, and Leyan . In contrast, the ethyl ester analog (Ethyl 3-chloro-4-methyl-5-nitrobenzoate) and the acid derivative (3-chloro-4-methyl-5-nitrobenzoic acid) are less commonly stocked and may require custom synthesis, often leading to longer lead times and higher costs for procurement . This makes the methyl ester the preferred and most accessible form for routine synthetic applications.

Chemical Procurement Purity Analysis Vendor Comparison Quality Control

Substituent Pattern Impact on Reactivity: Chloro vs. Nitro Positioning in Aromatic Nucleophilic Substitution

The specific 3-chloro-4-methyl-5-nitro arrangement in Methyl 3-chloro-4-methyl-5-nitrobenzoate creates a unique reactivity profile for aromatic nucleophilic substitution. The para-nitro group strongly activates the ring towards nucleophilic attack, but the ortho-methyl group can sterically hinder attack at the 6-position, potentially directing substitution to the 2-position . In contrast, Methyl 3-chloro-5-nitrobenzoate, which lacks the 4-methyl group, presents a different steric landscape and electronic distribution, leading to altered regioselectivity in substitution reactions . This structural nuance is critical when designing synthetic pathways where selective functionalization is required.

Organic Synthesis Structure-Activity Relationship Nucleophilic Substitution Reaction Selectivity

Synthetic Utility in Patent Literature: Key Intermediate for Heterocyclic Compounds

Methyl 3-chloro-4-methyl-5-nitrobenzoate is explicitly cited as a key intermediate in the synthesis of heterocyclic compounds in multiple patents, including CN-113004252-A (Aryl imidazole derivatives) and US-2010298324-A1 (Prolyl Hydroxylase Inhibitors) . Its specific substitution pattern is integral to constructing the core scaffolds of these biologically active molecules. While other nitrobenzoate esters like Methyl 4-methyl-3-nitrobenzoate are also used as intermediates (e.g., in Nilotinib synthesis) , the patents citing this specific compound highlight its necessity for generating the precise regioisomeric structures required for target engagement in distinct therapeutic areas.

Medicinal Chemistry Patent Analysis Drug Discovery Heterocyclic Synthesis

Optimal Research and Procurement Scenarios for Methyl 3-chloro-4-methyl-5-nitrobenzoate


Precision Synthesis of Patent-Disclosed Heterocyclic Scaffolds

For research groups engaged in developing aryl imidazole derivatives or prolyl hydroxylase inhibitors, Methyl 3-chloro-4-methyl-5-nitrobenzoate is the essential starting material as specified in patent literature (e.g., CN-113004252-A, US-2010298324-A1) . Using an isomer with a different substitution pattern would lead to an incorrect regioisomer and likely result in inactive compounds or off-target effects. Procuring this exact intermediate ensures alignment with the patented synthetic route and preserves the intended biological activity of the final compound.

Method Development for Chromatographic Separation of Polysubstituted Benzoates

The distinct LogP value of Methyl 3-chloro-4-methyl-5-nitrobenzoate (cLogP ~2.9) compared to its non-chlorinated analog (LogP ~2.2) makes it an excellent probe for developing and validating reverse-phase HPLC methods. Analysts can leverage this known lipophilicity difference to optimize gradient elution profiles for separating closely related nitrobenzoate impurities or intermediates in complex reaction mixtures, ensuring high-purity final products.

Structure-Activity Relationship (SAR) Studies on Benzoate-Based Inhibitors

In medicinal chemistry campaigns aimed at exploring the SAR around benzoate scaffolds, Methyl 3-chloro-4-methyl-5-nitrobenzoate provides a specific combination of electron-withdrawing (nitro, chloro) and mildly electron-donating (methyl) groups. Its use as a building block allows researchers to systematically vary the substitution pattern and assess the impact on biological activity (e.g., enzyme inhibition). The unique 3-chloro-4-methyl-5-nitro arrangement offers a distinct electronic and steric profile not available from other commercially stocked nitrobenzoate isomers [1], enabling a more comprehensive exploration of chemical space.

Teaching Advanced Organic Synthesis: Nucleophilic Aromatic Substitution and Selectivity

Due to its multiple reactive handles (ester, chloro, nitro) and the steric influence of the ortho-methyl group, this compound serves as an excellent case study in advanced undergraduate or graduate organic chemistry laboratory courses. It can be used to demonstrate principles of regioselective nucleophilic aromatic substitution, contrasting its reactivity with simpler analogs like Methyl 3-chloro-5-nitrobenzoate. Students can perform parallel reactions and analyze product ratios by NMR or HPLC to gain hands-on experience with electronic and steric effects in synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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